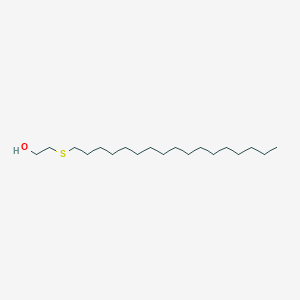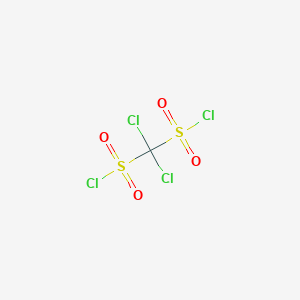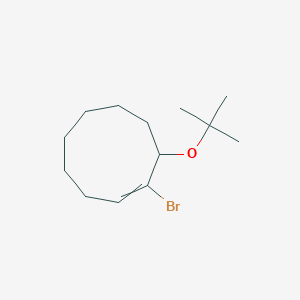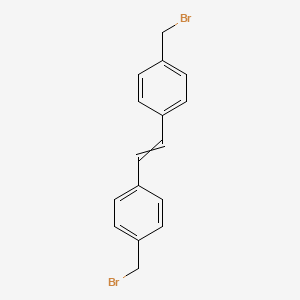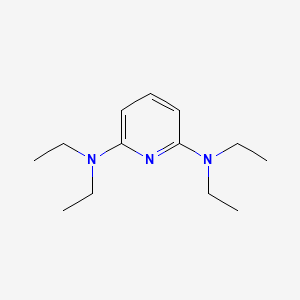
2,6-Pyridinediamine, N,N,N',N'-tetraethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Pyridinediamine, N,N,N’,N’-tetraethyl- is an organic compound with the molecular formula C13H23N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two amino groups at the 2 and 6 positions of the pyridine ring, each substituted with two ethyl groups. It is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine, N,N,N’,N’-tetraethyl- typically involves the alkylation of 2,6-diaminopyridine. One common method is the reaction of 2,6-diaminopyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 2,6-Pyridinediamine, N,N,N’,N’-tetraethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2,6-Pyridinediamine, N,N,N’,N’-tetraethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,6-Pyridinediamine, N,N,N’,N’-tetraethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,6-Pyridinediamine, N,N,N’,N’-tetraethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,6-Diaminopyridine: The parent compound without ethyl substitutions.
N,N’-Dimethyl-2,6-pyridinediamine: A similar compound with methyl groups instead of ethyl groups.
N,N-Diethyl-2,6-pyridinediamine: Another derivative with diethyl substitutions.
Uniqueness
2,6-Pyridinediamine, N,N,N’,N’-tetraethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability.
特性
CAS番号 |
58175-63-6 |
|---|---|
分子式 |
C13H23N3 |
分子量 |
221.34 g/mol |
IUPAC名 |
2-N,2-N,6-N,6-N-tetraethylpyridine-2,6-diamine |
InChI |
InChI=1S/C13H23N3/c1-5-15(6-2)12-10-9-11-13(14-12)16(7-3)8-4/h9-11H,5-8H2,1-4H3 |
InChIキー |
VHWSURVHCGCMQW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=CC=C1)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


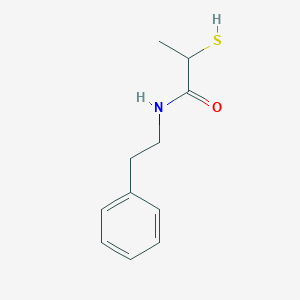
![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
![2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14618289.png)

![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)
![Diethyl [1-(dimethylamino)ethenyl]phosphonate](/img/structure/B14618310.png)

